
BH2R3Mvs74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- (BH2R3Mvs74) is a complex organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a fluorophenyl group, and a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- involves multiple steps, starting with the preparation of the benzodioxole moiety. This is typically achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring. The next step involves the introduction of the fluorophenyl group through a Friedel-Crafts acylation reaction, using fluorobenzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step is the formation of the piperidine ring, which is achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.
Industrial Production Methods
Industrial production of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- typically involves large-scale batch processes. These processes utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated control systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and psychiatric conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and neuronal function.
Vergleich Mit ähnlichen Verbindungen
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: can be compared with other similar compounds, such as:
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-chlorophenyl-4’-phenyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-bromophenyl-4’-phenyl)piperidine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1217975-87-5 |
|---|---|
Molekularformel |
C25H24FNO3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine |
InChI |
InChI=1S/C25H24FNO3/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24/h1-10,13,20,23,27H,11-12,14-16H2/t20-,23-/m0/s1 |
InChI-Schlüssel |
KGCNJTDZPZEYEM-REWPJTCUSA-N |
Isomerische SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
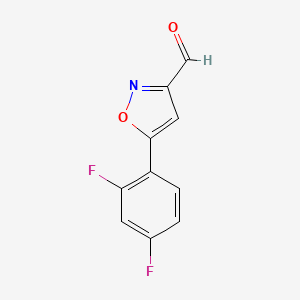
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
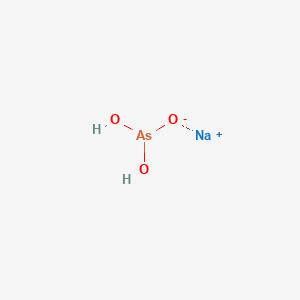
![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
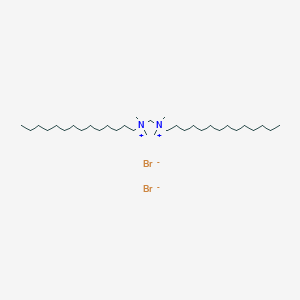
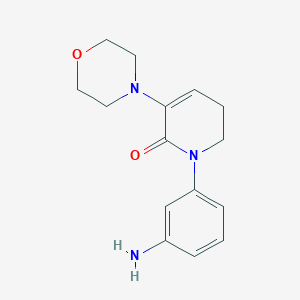
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
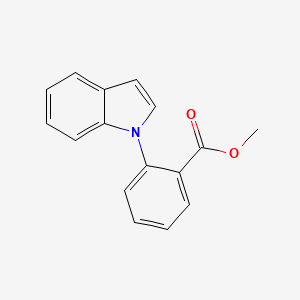
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)
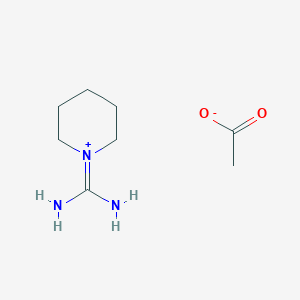
![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)

